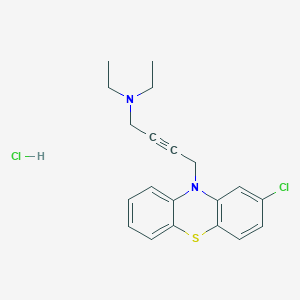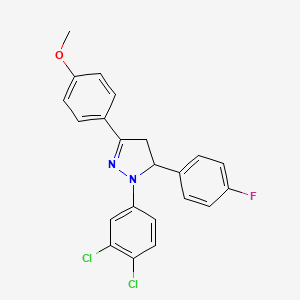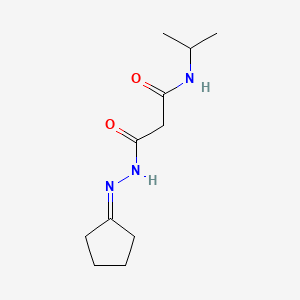
4-(2-chlorophenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chlorophenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine;hydrochloride is a compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents . This compound, like other phenothiazine derivatives, exhibits unique chemical and physical properties that make it valuable for various scientific and industrial applications.
Preparation Methods
The synthesis of 4-(2-chlorophenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine;hydrochloride typically involves multiple steps. The general synthetic route includes the following steps:
Formation of the phenothiazine core: This can be achieved through the cyclization of diphenylamine derivatives.
Chlorination: Introduction of a chlorine atom at the 2-position of the phenothiazine ring.
Alkylation: Attachment of the N,N-diethylbut-2-yn-1-amine moiety to the phenothiazine core.
Industrial production methods often involve optimizing these steps to increase yield and purity. Common reaction conditions include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
4-(2-chlorophenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at specific positions on the phenothiazine ring.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
4-(2-chlorophenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine;hydrochloride involves its interaction with various molecular targets. It primarily acts by binding to dopamine receptors, particularly the D1 and D2 receptors, inhibiting their activity. This action is responsible for its antipsychotic and antiemetic effects. Additionally, the compound may interact with other neurotransmitter receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
4-(2-chlorophenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine;hydrochloride can be compared with other phenothiazine derivatives, such as:
Perphenazine: Another phenothiazine derivative with similar antipsychotic properties.
Chlorpromazine: Known for its use in treating schizophrenia and other psychiatric disorders.
Fluphenazine: Used for its long-acting antipsychotic effects.
Properties
IUPAC Name |
4-(2-chlorophenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2S.ClH/c1-3-22(4-2)13-7-8-14-23-17-9-5-6-10-19(17)24-20-12-11-16(21)15-18(20)23;/h5-6,9-12,15H,3-4,13-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSBEOHZTOLUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17261-41-5 |
Source


|
| Record name | 2-Butyn-1-amine, 4-(2-chloro-10H-phenothiazin-10-yl)-N,N-diethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17261-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(5-methylfuran-2-yl)-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5166996.png)
![N,N-dimethyl-4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]aniline](/img/structure/B5167013.png)
![1-[5-(4-methoxyphenoxy)pentyl]piperidine](/img/structure/B5167020.png)
![N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]cyclopentanamine](/img/structure/B5167026.png)

![2-(4-{[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-4,6-dimethylnicotinonitrile bis(trifluoroacetate)](/img/structure/B5167034.png)
![(5Z)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5167042.png)
![3-chloro-N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5167044.png)
![2-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5167056.png)

![5-METHYL-4-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE](/img/structure/B5167065.png)
![1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine hydrochloride](/img/structure/B5167079.png)
![1-bromo-4-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B5167082.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(3-phenylpropyl)-4-piperidinol](/img/structure/B5167090.png)
